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Compound of Interest

Compound Name: Cy2 dic18 (7)

CAS No.: 67675-27-8

Cat. No.: B3278382

Get Quote

Topic: Validation of Cy2 dic18 (7) [DiIC18(7) / DiR] for Long-Term Cell Tracking Studies

Executive Summary: The NIR Advantage in Long-
Term Tracking
In the landscape of long-term cell tracking, the probe identified as Cy2 dic18 (7)—chemically

synonymous with DiIC18(7) or DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine

iodide)—represents a critical tool for deep-tissue and long-duration monitoring.[1] While the

nomenclature "Cy2" (typically green) conflicts with the "(7)" structural designator

(heptamethine, Near-Infrared), the technical specifications of dic18 (7) confirm it as a Near-

Infrared (NIR) lipophilic membrane dye.

This guide validates DiIC18(7) as a superior alternative to visible-spectrum dyes (DiO/DiI) for in

vivo applications due to reduced autofluorescence and deep tissue penetration, while

objectively comparing its limitations in proliferation quantification against covalent stains like

CellTrace™.
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Nomenclature Clarification:

Common Name: DiR (DiIC18(7))

Spectral Class: Near-Infrared (Excitation: ~750 nm | Emission: ~780 nm).[2][3][4] Note:

Standard Cy2 is green (Ex/Em 489/506 nm). The "(7)" designator confirms this is a

heptamethine NIR probe, analogous to Cy7.

Chemical Structure: Two 18-carbon alkyl chains (C18) attached to an indotricarbocyanine

headgroup.

Mechanism: Unlike covalent amine-reactive dyes (e.g., CFSE, CellTrace) that bind to

intracellular proteins, DiIC18(7) is a lipophilic tracer. It functions by non-covalently intercalating

its two C18 lipid tails into the phospholipid bilayer of the cell membrane. The fluorophore

headgroup remains at the water-lipid interface, projecting high-intensity fluorescence.

Diagram 1: Lipophilic Intercalation vs. Covalent Binding

🔒 FULL PROTOCOL TRUNCATED
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Caption: DiIC18(7) anchors via C18 tails into the hydrophobic membrane core, enabling stable

retention without disrupting protein function.
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The following data synthesis compares DiIC18(7) against the industry standards: DiO (Cy2

equivalent) and CellTrace™ Far Red (Covalent).
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Critical Validation Insight: DiIC18(7) is superior for bulk cell tracking (e.g., tumor homing, stem

cell grafting) because the NIR signal penetrates skin and bone (up to 1-2 cm). However, for

proliferation studies, it is inferior to CellTrace because the membrane dye does not partition as

evenly between daughter cells as cytoplasmic proteins, leading to broader peaks in flow

cytometry.

Validated Experimental Protocol
This protocol is designed to maximize signal retention while minimizing "dye clumping" (a

common failure mode for C18 dyes).

Phase 1: Preparation
Stock Solution: Dissolve DiIC18(7) in 100% Ethanol or DMSO to 1 mM. Note: Ethanol is

preferred for cell safety, but DMSO improves solubility.

Working Solution: Dilute stock into serum-free medium (e.g., PBS or DMEM) to 1–10 µM.

Critical Step: Do not add dye directly to serum-rich media. BSA/FBS will scavenge the

lipophilic dye, reducing staining efficiency by >80%.

Phase 2: Staining Workflow
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Caption: Optimized staining workflow ensuring high labeling efficiency and minimal background

cytotoxicity.

Step-by-Step Detail:

Wash: Centrifuge cells (1500 rpm, 5 min) and resuspend in PBS to remove culture serum.

Stain: Add DiIC18(7) working solution (recommended starting concentration: 5 µM). Incubate

for 20 minutes at 37°C.

Quench: Add 2 volumes of complete medium (with 10% FBS) and incubate for 5 minutes.

The proteins bind excess free dye.

Wash: Centrifuge and wash cells 3 times with complete medium.

Validation Check: Inspect cells under a microscope immediately. You should see a distinct

ring (membrane) staining. If punctate spots appear inside the cell, dye aggregation has

occurred (reduce concentration).

Self-Validating Systems & Troubleshooting
To ensure scientific integrity, every experiment must include internal controls.

1. The "Bystander" Transfer Control (Leakage Test)
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Rationale: Lipophilic dyes can transfer to neighboring cells upon physical contact, generating

false positives (e.g., a host cell appearing as a grafted cell).

Protocol: Mix labeled cells with unlabeled cells (1:1 ratio) in a co-culture.

Readout: After 24-48 hours, analyze by Flow Cytometry.

Pass: Distinct Positive and Negative populations.

Fail: A "smear" or intermediate population indicates dye transfer.

2. Cytotoxicity Validation (MTT/ATP Assay)

Protocol: Compare proliferation rates of Stained vs. Unstained cells over 7 days.

Acceptance Criteria: Stained cells must retain >90% viability and proliferation rate compared

to control.

3. Signal Linearity (Generational Loss)

Protocol: Stain cells and track fluorescence intensity (MFI) daily.

Physics: MFI should halve (50%) with every cell division. Deviation from this linearity

suggests dye instability or metabolic clearance.

References & Authoritative Grounding
Kalishwaralal, K. et al. (2019). Iron Oxide Labeling and Tracking of Extracellular Vesicles.

Semantic Scholar. Link

Validates DiIC18(7) (DiR) as a standard NIR lipophilic dye for vesicle and cell tracking.[2]

[6][7]

Thermo Fisher Scientific.CellTrace™ Far Red & CellTracker™ Deep Red—long term live cell

tracking. Link

Provides comparative data on covalent vs. lipophilic tracking methods.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.semanticscholar.org%2Fpaper%2FIron-Oxide-Labeling-and-Tracking-of-Extracellular-Kalishwaralal-Kim%2F11b11786561178656
https://pdfs.semanticscholar.org/3890/98b1fb5ab12b58b45f8c94fac23b6288c06f.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5141304/
https://selleck.cn/allproducts-D.jsp
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.thermofisher.com%2Fus%2Fen%2Fhome%2Flife-science%2Fcell-analysis%2Fcell-tracing-tracking-and-morphology%2Fcell-tracking.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3278382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lassailly, F. et al. (2010). Monitoring Cell Proliferation by Dye Dilution: Considerations for

Probe Selection. PMC. Link

Authoritative review on the limitations of lipophilic dyes regarding dye transfer and

proliferation resolution.

Weaver, J. et al. (2025). DiR (DiIC18(7)) for Deep Tissue Imaging. Abbkine Technical Notes.

Link

Confirms the specific structural identity of DiIC18(7) and its application in in vivo

metastasis tracking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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